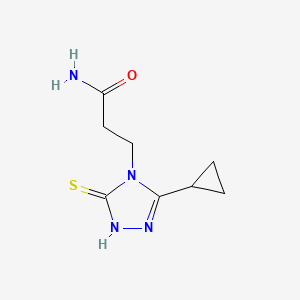

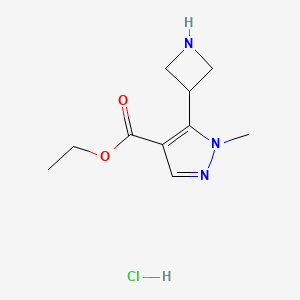

Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,6,6-Tetramethylpiperidine is a chemical compound with the molecular formula C9H19N . It is also known by other names such as Norpempidine .

Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethylpiperidine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and four methyl groups attached to the 2nd and 6th carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a molecular weight of 141.2539 . A derivative, 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate, has a density of 1.0±0.1 g/cm3, a boiling point of 273.0±33.0 °C at 760 mmHg, and a flash point of 118.9±25.4 °C .Aplicaciones Científicas De Investigación

Recyclable Catalyst Systems for C-N Bond Forming

Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is relevant in the development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions involve various amines, including benzylamines and piperidine, highlighting the compound's utility in synthesizing organic compounds. Recyclable catalysts are crucial for sustainable chemistry, offering potential commercial exploitation due to their environmental and economic benefits (Kantam et al., 2013).

Antifungal Activity

Research into Piper species has identified compounds, including benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, with significant antifungal activities. These findings are critical for developing new antifungal agents that could address the growing problem of fungal resistance (Xu & Li, 2011).

Enhancing Acrylic Bone Cements

The compound has been studied for its role as an activator in the curing process of acrylic bone cements. Tertiary aromatic amines like benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can accelerate the curing process, influencing the kinetics, mechanism, and activation energy. This has implications for biomedical applications, particularly in improving the properties and reducing the toxicity of acrylic bone cements (Vázquez et al., 1998).

Role in Drug Synthesis

Functional chemical groups, including benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, are explored for their potential as lead molecules in synthesizing novel central nervous system (CNS) acting drugs. The compound's structure and functional groups position it as a valuable starting point for drug design, potentially leading to new therapeutic agents (Saganuwan, 2017).

Propiedades

IUPAC Name |

N-benzyl-2,2,6,6-tetramethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-15(2)10-14(11-16(3,4)18-15)17-12-13-8-6-5-7-9-13/h5-9,14,17-18H,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSKGHZFUXNYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)

![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2876569.png)

![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)